2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that features both indole and thiophene moieties. These structures are known for their biological activities and are often found in pharmacologically active compounds. The indole ring is a common structure in many natural products and pharmaceuticals, while the thiophene ring is known for its electron-rich properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the reaction of an indole derivative with a thiophene derivative under specific conditions. One common method involves the use of a coupling reaction between 1H-indole and 2-(thiophen-3-yl)ethylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .
Scientific Research Applications
2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thiophene ring can modulate electronic properties. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethanamine: Known for its role in neurotransmission and as a precursor to serotonin.
2-(5-Methoxy-1H-indol-3-yl)ethanamine:
Uniqueness
2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is unique due to the combination of indole and thiophene rings, which imparts distinct electronic and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
2-indol-1-yl-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(17-8-5-13-7-10-20-12-13)11-18-9-6-14-3-1-2-4-15(14)18/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJIXBLLNGBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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